molecular formula C20H18Cl2N2O B2722544 5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol CAS No. 315697-96-2

5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol

Cat. No. B2722544
CAS RN: 315697-96-2
M. Wt: 373.28
InChI Key: IPBPIXNLSBVMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol, also known as CQ, is a quinoline-based compound that has been extensively studied for its potential use in the treatment of various diseases. CQ has been shown to have a wide range of biological activities, including anti-inflammatory, antiviral, and antimalarial effects.

Scientific Research Applications

Synthesis and Antimycobacterial Activity

One notable study involved the facile diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, derivatives related to the core structure of 5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol. These compounds were synthesized using a cerium chloride-heptahydrate-sodium iodide catalyst via variants of the Bohlmann-Rahtz reaction. Among the 48 compounds screened, several showed promising antitubercular agents against Mycobacterium tuberculosis H37Rv (MTB), highlighting their potential in antimycobacterial research (Kantevari et al., 2011).

Antimicrobial and Metal Complexes Study

Another study focused on the synthesis of novel 5-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)methyl)quinolin-8-ol (HTPSMQol) and its metal complexes. These compounds, including HTPSMQol, exhibited higher antimicrobial activity compared to their metal complexes and were comparable with Ciprofloxacin, suggesting their utility in antimicrobial applications (P. N. Patel, K. .. Patel, & H. S. Patel, 2011).

Antiplasmodial and Antifungal Activity

Further research into functionalized aminoquinolines, which share structural similarities with 5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol, revealed moderate potency against a chloroquine-sensitive strain of Plasmodium falciparum. Some compounds also showed activity against a chloroquine-resistant strain, in addition to possessing antifungal properties against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

Anti-corrosion Applications

A study on the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic medium utilized gravimetric, electrochemical, DFT, and molecular dynamics simulation investigations. These derivatives, including variations of the quinolin-8-ol structure, demonstrated significant anti-corrosion properties, suggesting potential applications in protecting metals from corrosion (Douche et al., 2020).

properties

IUPAC Name

5-chloro-7-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O/c21-14-7-5-13(6-8-14)19(24-10-1-2-11-24)16-12-17(22)15-4-3-9-23-18(15)20(16)25/h3-9,12,19,25H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBPIXNLSBVMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=C(C=C2)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-((4-chlorophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol

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